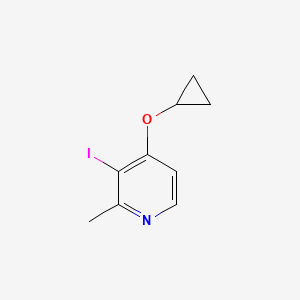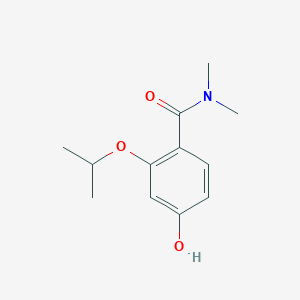
4-Hydroxy-2-isopropoxy-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-isopropoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C12H17NO3. This compound is known for its unique chemical structure, which includes a hydroxyl group, an isopropoxy group, and a dimethylbenzamide moiety. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-isopropoxy-N,N-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzoic acid, isopropyl alcohol, and N,N-dimethylamine.
Esterification: The hydroxyl group of 4-hydroxybenzoic acid is esterified with isopropyl alcohol in the presence of an acid catalyst to form 4-hydroxy-2-isopropoxybenzoic acid.
Amidation: The esterified product is then reacted with N,N-dimethylamine under suitable conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2-isopropoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The isopropoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Hydroxy-2-isopropoxy-N,N-dimethylbenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2-isopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and isopropoxy groups play a crucial role in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, receptor binding, or other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-N,N-dimethylbenzamide: This compound lacks the isopropoxy group, which may result in different chemical and biological properties.
2-Hydroxy-4-isopropoxy-N,N-dimethylbenzamide: This is a positional isomer with the hydroxyl and isopropoxy groups in different positions, leading to variations in reactivity and applications.
Uniqueness
4-Hydroxy-2-isopropoxy-N,N-dimethylbenzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of hydroxyl, isopropoxy, and dimethylbenzamide moieties makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H17NO3 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
4-hydroxy-N,N-dimethyl-2-propan-2-yloxybenzamide |
InChI |
InChI=1S/C12H17NO3/c1-8(2)16-11-7-9(14)5-6-10(11)12(15)13(3)4/h5-8,14H,1-4H3 |
Clave InChI |
ITLSSEJHOOGIFM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CC(=C1)O)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


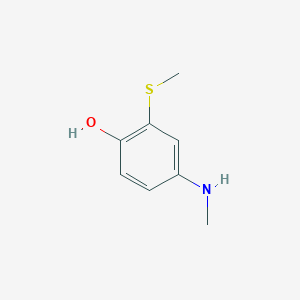

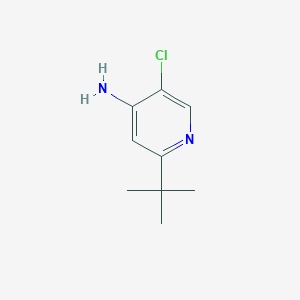
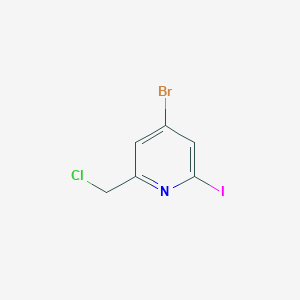
![3-Bromo-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14844808.png)
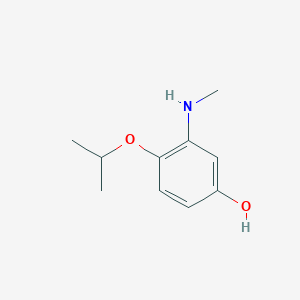
![6,7-Dihydro-5H-pyrrolo[3,4-B]pyridine-3-carbonitrile](/img/structure/B14844814.png)
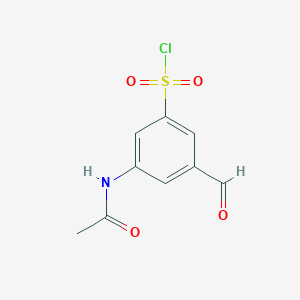
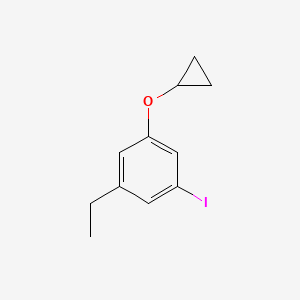
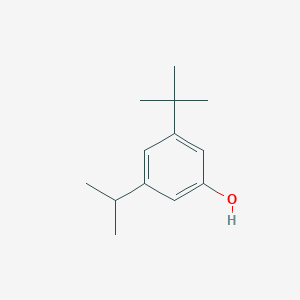

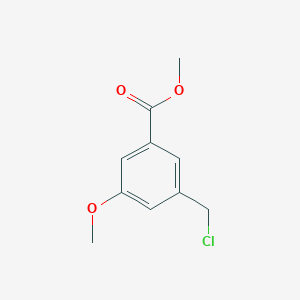
![2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidin-4-OL](/img/structure/B14844846.png)
